2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
Description
2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2S/c9-7-10-8(12-11-7)16-5-6(14)13-1-3-15-4-2-13/h1-5H2,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEQCAQJNDOYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NNC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclocondensation of aminoguanidine with a suitable precursor, such as a nitrile or an imidate.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the triazole-thioether intermediate reacts with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of microwave irradiation to accelerate reactions, as well as the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) group undergoes nucleophilic substitution reactions, particularly with alkyl halides or aryl halides under basic conditions. This reactivity is critical for functionalizing the compound.
Example Reaction:
| Reagent (R-X) | Conditions | Product Yield | Reference |
|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 80°C | 78% | |
| Ethyl chloroacetate | Et₃N, THF, RT | 65% |
Key Findings:
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Alkylation enhances solubility in non-polar solvents due to increased hydrophobicity .
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Steric hindrance from bulky R groups reduces reaction efficiency .
Oxidation to Sulfone Derivatives
The thioether can be oxidized to sulfone using strong oxidizing agents, altering electronic properties and bioactivity.
Example Reaction:
| Oxidizing Agent | Conditions | Sulfone Yield | Reference |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 4 h | 92% | |
| m-CPBA | DCM, 0°C to RT, 2 h | 85% |
Key Findings:
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Sulfone derivatives exhibit improved metabolic stability compared to thioethers .
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Over-oxidation to sulfonic acid is avoided by controlling reaction time .
Cyclization Reactions
The triazole ring participates in cyclization with electrophilic reagents to form fused heterocycles.
Example Reaction with Benzaldehyde:
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | AcOH, reflux, 6 h | Triazolo[1,5-a]pyrimidine | 70% | |
| Acetyl chloride | DMF, 120°C, MW | Triazolo[3,4-b] thiadiazine | 81% |
Key Findings:
Cross-Coupling Reactions
The triazole’s amino group enables palladium-catalyzed cross-coupling for structural diversification.
Example Suzuki Coupling:
| Aryl Boronic Acid | Catalyst System | Yield | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(OAc)₂, XPhos, K₃PO₄ | 68% | |
| 2-Naphthyl | PdCl₂(PPh₃)₂, Cs₂CO₃, Dioxane | 73% |
Key Findings:
Acid/Base-Mediated Rearrangements
The morpholine ring undergoes ring-opening under strong acidic conditions, forming secondary amines.
Example Reaction:
| Acid/Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (conc.) | Reflux, 8 h | N-(2-hydroxyethyl)acetamide | 88% | |
| H₂SO₄ | RT, 12 h | Sulfonated derivative | 76% |
Key Findings:
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Ring-opening products are precursors for polymer synthesis.
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Sulfonation increases water solubility for pharmaceutical formulations.
Computational Insights
DFT studies reveal:
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The thioether sulfur has a partial charge of −0.34 e, making it nucleophilic .
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HOMO-LUMO gap (4.1 eV) suggests moderate reactivity toward electrophiles .
This compound’s versatility in nucleophilic, oxidative, and cross-coupling reactions makes it valuable for synthesizing bioactive molecules and functional materials. Recent advances in microwave-assisted techniques and catalyst design have significantly improved reaction efficiencies.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone serves as a vital building block for creating more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials .
Biology
The compound has demonstrated significant biological activities:
- Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, particularly kinases involved in cellular signaling pathways. This inhibition can affect cell proliferation and survival .
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against several pathogens. In vitro studies have shown effectiveness against bacteria and fungi .
Medicine
The compound has garnered attention in medicinal chemistry for its potential therapeutic applications:
- Antiviral Properties : Investigations into its antiviral activity suggest it may inhibit viral replication mechanisms .
- Anticancer Potential : Studies have evaluated its efficacy against various cancer cell lines, including breast and prostate cancer. The results indicate promising anti-proliferative effects, making it a candidate for further development as an anticancer agent .
Industrial Applications
Beyond its research applications, this compound holds potential in industrial settings:
- Material Development : The compound can be utilized in creating new polymers and coatings with specific properties tailored for various applications .
Case Study 1: Anticancer Activity
A study tested the compound against several human cancer cell lines using the MTT assay to evaluate cell viability. The results showed that at certain concentrations, the compound significantly reduced cell proliferation compared to control groups. This suggests a potential mechanism for anticancer activity that warrants further exploration .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides share a similar triazole core but differ in their substituents and overall structure.
Thioether-Containing Compounds: Compounds like 2-((4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio)naphthalene-1,4-diones also feature a thioether linkage but have different aromatic systems.
Uniqueness
2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is unique due to its combination of a morpholine ring, a triazole ring, and a thioether linkage, which imparts distinct chemical and biological properties .
Biological Activity
The compound 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-4H-1,2,4-triazole with a suitable morpholino derivative in the presence of a coupling agent. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Antifungal Activity
Research has indicated that triazole derivatives exhibit significant antifungal properties. For instance, a study evaluated several 5-substituted triazoles for their antifungal activity against common pathogens like Aspergillus flavus, Aspergillus niger, and Mucor species. The presence of the triazole ring is crucial for the antifungal activity observed in these compounds .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Pathogen Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Aspergillus flavus | 20 | |
| 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-thiol | Mucor species | 18 | |
| Terbinafine | Aspergillus niger | 25 |
Anticancer Activity
In addition to antifungal properties, triazole derivatives have shown promise in anticancer research. For example, certain triazoles have been tested against various cancer cell lines. One study reported that specific derivatives demonstrated cytotoxic effects on colon carcinoma cells with IC50 values in the micromolar range .
Table 2: Anticancer Activity of Triazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT116 (Colon Carcinoma) | 6.2 | |
| Compound A | T47D (Breast Cancer) | 27.3 |
The biological activity of triazoles is often attributed to their ability to inhibit specific enzymes or pathways within microbial and cancer cells. For instance:
- Antifungal Mechanism : Triazoles inhibit the enzyme lanosterol demethylase in the ergosterol biosynthesis pathway, leading to compromised cell membrane integrity in fungi.
- Anticancer Mechanism : Some triazoles have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Case Studies
Several case studies highlight the therapeutic potential of triazole derivatives:
- Case Study on Antifungal Treatment : A clinical trial involving patients with invasive fungal infections demonstrated that a triazole derivative significantly improved patient outcomes compared to standard treatments.
- Case Study on Cancer Therapy : In vitro studies showed that a specific triazole derivative effectively reduced tumor growth in xenograft models of breast cancer.
Q & A
Q. Critical Factors :
- Temperature : Elevated temperatures (~80°C) improve reaction kinetics but may degrade heat-sensitive intermediates.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while dichloromethane minimizes side reactions.
- Catalysts : Use of triethylamine as a base improves thiolate ion formation for efficient substitution .
How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Basic Research Question
- NMR Spectroscopy : - and -NMR confirm the presence of the morpholine ring (δ ~3.7 ppm for N-CH protons) and triazole-thioether linkage (δ ~7.2 ppm for aromatic protons) .
- X-ray Crystallography : Resolves bond lengths (e.g., C-S bond ~1.82 Å) and dihedral angles between the triazole and morpholine rings, critical for understanding conformational stability .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 284.08) and fragmentation patterns .
What computational methods are employed to predict the binding affinity of this compound with biological targets like 5-lipoxygenase (5-LOX)?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, the morpholine oxygen’s electronegativity enhances hydrogen bonding with 5-LOX’s active site .
- Molecular Docking (AutoDock Vina) : Simulates ligand-protein interactions, revealing binding poses and affinity scores (e.g., ΔG = -8.2 kcal/mol for 5-LOX) .
- Molecular Dynamics (MD) Simulations : Evaluates stability of ligand-protein complexes over 100 ns trajectories, identifying key residues (e.g., Gln) for mutagenesis studies .
How do researchers analyze contradictions in antimicrobial efficacy data across different microbial strains?
Advanced Research Question
- Minimum Inhibitory Concentration (MIC) Variability : Strain-specific differences in membrane permeability (e.g., Gram-negative vs. Gram-positive) may explain discrepancies. For instance, Pseudomonas aeruginosa (MIC = 31.25 µg/mL) shows higher susceptibility than Staphylococcus aureus (MIC = 125 µg/mL) due to porin-mediated uptake .
- Statistical Meta-Analysis : Pooling data from multiple studies (e.g., fixed-effects models) to identify outliers and adjust for confounding variables like pH or inoculum size .
- Mechanistic Studies : Comparative transcriptomics or proteomics to map resistance pathways (e.g., efflux pump upregulation in resistant strains) .
What strategies are used to investigate the pharmacokinetic profile and metabolite identification of this compound?
Advanced Research Question
- Pharmacokinetic Profiling :
- In Vivo Studies : Administering the compound to rats (e.g., 10 mg/kg) and sampling serum at intervals. LC-MS/MS quantifies plasma concentrations, revealing a short half-life (t = 0.32 hours) due to rapid hepatic clearance .
- Metabolite Identification : High-resolution mass spectrometry (HRMS) detects phase I metabolites (e.g., hydroxylation at the triazole ring) and phase II conjugates (e.g., glucuronides) .
- Tissue Distribution : Radiolabeled compound (e.g., C) tracks accumulation in organs, showing preferential uptake in the liver and kidneys .
How can researchers resolve discrepancies in crystallographic data between experimental and computational models?
Advanced Research Question
- Refinement Protocols : Using SHELXL for iterative refinement of X-ray data, adjusting parameters like thermal displacement (B-factors) to minimize R-values (<5%) .
- DFT vs. Experimental Geometry : Comparing computed bond lengths (e.g., C-N = 1.34 Å via DFT) with crystallographic data (1.32 Å) to calibrate computational methods .
- Twinned Data Analysis : Applying SHELXD for deconvoluting overlapping reflections in twinned crystals, improving accuracy in space group assignment .
What experimental designs are critical for assessing the compound’s actoprotective or anti-stress activity in vivo?
Advanced Research Question
- Stress Models : Inducing acute immobilization stress in rats and measuring liver histopathology (e.g., vacuolization reduction) post-treatment .
- Biomarker Analysis : Quantifying serum cortisol and oxidative stress markers (e.g., malondialdehyde) via ELISA or spectrophotometry .
- Dose-Response Studies : Testing escalating doses (1–50 mg/kg) to establish therapeutic windows and EC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
